molecular formula C8H8INO2 B14850356 (3-Amino-5-iodophenyl)acetic acid

(3-Amino-5-iodophenyl)acetic acid

Cat. No.: B14850356
M. Wt: 277.06 g/mol
InChI Key: OYOUDBOHBSOLNU-UHFFFAOYSA-N
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Description

(3-Amino-5-iodophenyl)acetic acid is an organic compound that features both an amino group and an iodine atom attached to a phenyl ring, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The reaction conditions often include the use of a boron reagent, a palladium catalyst, and a base in an aqueous or organic solvent.

Industrial Production Methods

Industrial production methods for (3-Amino-5-iodophenyl)acetic acid may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of these reactions makes them suitable for industrial applications, where the focus is on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-iodophenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form a hydrogen-substituted phenylacetic acid.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro- or nitroso-substituted phenylacetic acids, while substitution of the iodine atom can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(3-Amino-5-iodophenyl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Amino-5-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-Amino-5-iodophenyl)acetic acid include:

    (4-Iodophenyl)acetic acid: Lacks the amino group but has similar iodine substitution.

    (3-Amino-4-iodophenyl)acetic acid: Has the amino group in a different position on the phenyl ring.

    (3-Amino-5-bromophenyl)acetic acid: Substitutes bromine for iodine.

Uniqueness

The uniqueness of this compound lies in the specific positioning of the amino and iodine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-(3-amino-5-iodophenyl)acetic acid

InChI

InChI=1S/C8H8INO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3,10H2,(H,11,12)

InChI Key

OYOUDBOHBSOLNU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)I)CC(=O)O

Origin of Product

United States

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